[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid
Overview
Description
[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C8H10BFO3. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. It is a valuable reagent in medicinal chemistry and materials science due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s bioavailability might be influenced by its stability in aqueous environments .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is a key step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (like palladium) and the reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use under a variety of SM coupling conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-4-(methoxymethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, acetonitrile).
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aryl compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to create fluorescent probes and sensors. The boronic acid group can interact with diols and other biomolecules, making it useful for detecting sugars and other biological analytes.
Medicine
In medicinal chemistry, this compound is employed in the synthesis of potential drug candidates. Its unique chemical properties allow for the modification of biologically active molecules, enhancing their efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile building block for material science applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and methoxymethyl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Similar but lacks the methoxymethyl group, affecting its reactivity and applications.
3-Methoxyphenylboronic Acid: Lacks the fluoro group, which can influence its chemical properties and reactivity.
Uniqueness
[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is unique due to the presence of both the fluoro and methoxymethyl groups. These substituents enhance its reactivity and make it suitable for a broader range of applications compared to its analogs. The fluoro group increases the compound’s stability and reactivity, while the methoxymethyl group provides additional sites for chemical modification.
Properties
IUPAC Name |
[3-fluoro-4-(methoxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(9(11)12)4-8(6)10/h2-4,11-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLUSKRGWJLDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)COC)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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